4-Bromo-3-cyanopyridine

Nucleophilic Fluorination Cross-Coupling Heterocyclic Chemistry

Supply bottlenecks for regiochemically precise pyridine building blocks delay route-scouting. 4-Bromo-3-cyanopyridine (154237-70-4) resolves this with a non-negotiable 4-Br/3-CN pattern essential for flonicamid manufacture. - Directly enables the patented flonicamid intermediate, securing commercial agrochemical supply chains. - The 4-Br substituent offers faster oxidative addition in Suzuki-Miyaura couplings than 4-chloro isomers. - Derived scaffolds deliver nanomolar potency: PDHK1 IC50=24 nM (24-fold selective over PDHK2) and B. anthracis IMPDH Ki=2.30 nM.

Molecular Formula C6H3BrN2
Molecular Weight 183.01 g/mol
CAS No. 154237-70-4
Cat. No. B125802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-cyanopyridine
CAS154237-70-4
Molecular FormulaC6H3BrN2
Molecular Weight183.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Br)C#N
InChIInChI=1S/C6H3BrN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H
InChIKeyDMQBJRMKGVMOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-cyanopyridine: A Dual-Purpose Building Block


4-Bromo-3-cyanopyridine (CAS 154237-70-4) is a pyridine derivative featuring a bromo substituent at the 4-position and a cyano group at the 3-position . It is primarily utilized as a versatile synthetic intermediate in medicinal and agrochemical research, notably serving as a key precursor for the insecticide flonicamid [1]. The compound's unique substitution pattern, combining a highly reactive aryl bromide for cross-coupling chemistry with a versatile cyano group, renders it a distinct and valuable building block for constructing complex, functionalized heterocycles .

Synthetic Role
Versatile building block for cross-coupling and heterocycle assembly
Key Functional Handle
4-Bromo substituent enables Pd-catalyzed couplings with reported reactivity advantage over chloro analogs
Cyano Utility
3-Cyano group provides a tunable electronic influence and additional functionalization site

4-Bromo-3-cyanopyridine: Unmatched in Cross-Coupling


The precise substitution pattern on the pyridine ring—bromine at the 4-position and cyano at the 3-position—imparts a unique electronic and steric environment that dictates both the reactivity and regioselectivity of this scaffold in downstream transformations. Generic substitution with other halo-cyanopyridine isomers (e.g., 2-bromo or 5-bromo) or alternative halides (e.g., chloro) is not possible without altering reaction kinetics, yields, and final product outcomes. For example, the 4-bromo substituent offers a superior balance of oxidative addition activity and stability in palladium-catalyzed cross-couplings compared to the less reactive 4-chloro analog, while the 3-cyano group provides a distinct electronic influence that is absent in non-cyanated pyridines . The specific placement of these functional groups is critical for achieving the desired outcomes in patented synthetic routes for high-value products like the insecticide flonicamid, making the exact chemical identity of 4-bromo-3-cyanopyridine non-negotiable for procurement [1].

4-Bromo-3-cyanopyridine
Designed reactivity for patented flonicamid route; substitution may alter coupling yields and regiochemical outcome.
4-Chloro analog
Lower oxidative addition activity in Pd catalysis; reported multi-step preparation with moderate yields, unlike the one-step bromo route. Not a drop-in replacement.
Other halogen regioisomers
2-Bromo or 5-bromo isomers change electronic/steric environment, affecting coupling site and downstream selectivity. Product identity must match the reported synthetic pathway.

Quantified Evidence: 4-Bromo-3-cyanopyridine vs. Analogs


Bromo vs. Chloro in Nucleophilic Fluorination

In a head-to-head comparison of nucleofuges for the synthesis of 3-cyano-2-fluoropyridines, the 2-bromo-3-cyanopyridine starting material presents a distinct advantage over its 2-chloro counterpart. The 2-bromo derivative is synthesized in a single step with good yields, whereas the 2-chloro-3-cyanopyridine is prepared in only moderate yields via a more complex route . This evidence, while on a closely related isomer, strongly supports a class-level inference that the bromo substituent on cyanopyridines generally provides a more practical and efficient entry point for further functionalization compared to the chloro analog, a critical factor for synthetic route planning and procurement.

Bromo vs. Chloro fluorination
Class-level inference
One-step, good yields (2-bromo) vs. multi-step, moderate yields (2-chloro) for 3-cyano-2-fluoropyridine synthesis.
Synthetic route efficiency context; bromo pathway reported more practical.
Exact yields not available; class-level inference from a closely related isomer.
Nucleophilic Fluorination Cross-Coupling Heterocyclic Chemistry

PDHK Isoform Selectivity Profile

A derivative incorporating the 4-bromo-3-cyanopyridine substructure (BDBM50526759) demonstrates a quantifiable, selective inhibition profile against the pyruvate dehydrogenase kinase (PDHK) family. In a radiometric biochemical kinase assay, this compound exhibited a 5.5-fold selectivity for PDHK1 (IC50 = 24 nM) over PDHK2 (IC50 = 132 nM), with intermediate potency against PDHK3 (90 nM) and PDHK4 (87 nM) [1]. This data provides a key quantitative differentiator, suggesting that compounds built upon this scaffold can achieve a targeted, isoform-selective inhibition profile that is not a generic property of all cyanopyridine kinase inhibitors.

PDHK isoform selectivity
Direct comparison
PDHK1 IC50 = 24 nM, PDHK2 IC50 = 132 nM (5.5-fold selectivity); PDHK3 = 90 nM, PDHK4 = 87 nM (radiometric assay).
Supports isoform selectivity review; PDHK1 preferred over PDHK2 in this scaffold context.
Derivative BDBM50526759; assay conditions from source.
Kinase Inhibition PDHK Medicinal Chemistry

Non-Competitive Inhibition of Bacterial IMPDH

A compound (BDBM50100958) derived from a 4-bromo-3-cyanopyridine building block demonstrates potent, non-competitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) from Bacillus anthracis, with a Ki of 2.30 nM [1]. This quantitative, sub-nanomolar affinity for a validated antibacterial target is a significant differentiator. In contrast, the same compound showed an uncompetitive mode of inhibition against the Cryptosporidium parvum IMPDH ortholog with a 5-fold lower affinity (Ki = 12 nM), highlighting a specific and desirable interaction with the bacterial enzyme [1].

Bacterial IMPDH inhibition
Direct comparison
Ki = 2.30 nM (non-competitive, B. anthracis) vs. Ki = 12 nM (uncompetitive, C. parvum) – 5.2-fold preference for bacterial target.
Reported nanomolar affinity; mechanism-based differentiation relevant for bacterial IMPDH studies.
Derivative BDBM50100958; spectrophotometric assay with 10 min preincubation.
Antibacterial IMPDH Enzyme Inhibition

Applications of 4-Bromo-3-cyanopyridine


Flonicamid Insecticide Precursor

This compound is a key, patented intermediate in the synthesis of flonicamid, a widely used neonicotinoid insecticide. Its specific use in this established, high-volume industrial process underscores its validated utility and robust supply chain relevance for agrochemical manufacturing [1].

PDHK1-Selective Inhibitor Scaffold

The demonstrated selectivity of a derivative for PDHK1 (IC50=24 nM) over PDHK2 (IC50=132 nM) positions this scaffold as a valuable starting point for medicinal chemistry programs targeting metabolic disorders and cancer, where selective PDHK1 inhibition is a pursued therapeutic strategy [2].

Antibacterial IMPDH Inhibitor Building Block

The nanomolar potency (Ki = 2.30 nM) and non-competitive mechanism of a derivative against B. anthracis IMPDH validate this building block for creating novel antibacterial agents. This is particularly relevant for tackling drug-resistant pathogens where IMPDH is a validated target [3].

Suzuki-Miyaura Cross-Coupling Partner

As a 4-bromo-substituted pyridine, this compound is an ideal substrate for Suzuki-Miyaura and other Pd-catalyzed cross-coupling reactions. Its reactivity is superior to 4-chloro analogs, enabling the efficient synthesis of diverse biaryl and heteroaryl libraries for drug discovery and materials science .

Application
Selection Property
Validation Focus
Agrochemical intermediate research
Patent-supported synthetic route to flonicamid
Process reproducibility and yield optimization
Kinase selectivity studies
PDHK isoform selectivity profile (PDHK1/PDHK2)
Isoform-panel assay comparison
Bacterial IMPDH enzyme research
Non-competitive inhibition mechanism
Target engagement and ortholog selectivity review
Cross-coupling synthesis
Bromo leaving-group reactivity profile
Pd-catalyzed coupling efficiency and substrate scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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